

Application of Magnesium Trisilicate in Sustained-Release Drug Delivery Systems

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Compound of Interest

Compound Name: *Magnesium trisilicate*

Cat. No.: *B1164914*

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium trisilicate ($\text{Mg}_2\text{Si}_3\text{O}_8 \cdot n\text{H}_2\text{O}$) is an inorganic compound widely recognized for its antacid and adsorbent properties.[1] Traditionally used to neutralize stomach acid and as a food additive, its high surface area and porous structure also present potential for application in sustained-release drug delivery systems.[2] This document provides an overview of its application, focusing on its role as a drug adsorbent to achieve controlled release, along with relevant protocols and data.

The primary mechanism for sustained release using **magnesium trisilicate** is through the adsorption of drug molecules onto its surface.[3] This interaction is influenced by the physicochemical properties of both the drug and the **magnesium trisilicate**, such as surface area and porosity.[2] While its use as a primary matrix-forming agent for sustained-release tablets is not extensively documented in peer-reviewed literature, its application in adsorbate-based formulations for taste-masking and controlled release has been explored.[2][4]

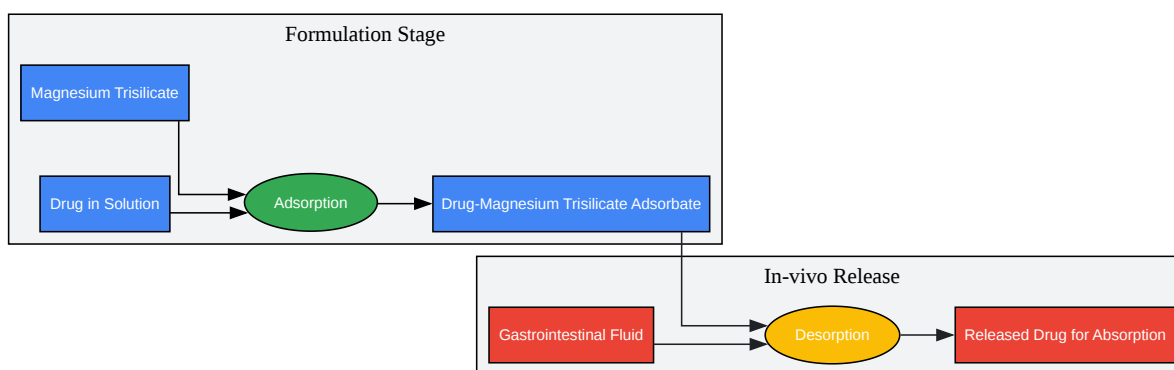
Physicochemical Properties Relevant to Drug Delivery

The utility of **magnesium trisilicate** in drug delivery is intrinsically linked to its physical and chemical characteristics.

Property	Value/Description	Significance in Drug Delivery	Reference
Chemical Formula	$\text{Mg}_2\text{Si}_3\text{O}_8 \cdot n\text{H}_2\text{O}$	Provides a stable, inorganic framework.	[1]
Appearance	Fine, white, odorless, and tasteless powder.	Facilitates formulation into various oral dosage forms.	
Solubility	Practically insoluble in water.	Prevents rapid dissolution of the carrier in the gastrointestinal tract, enabling sustained release.	[1]
Surface Area	Standard: < 250 m ² /g; High-efficiency grades: > 400 m ² /g.	A larger surface area provides more sites for drug adsorption, potentially leading to higher drug loading and more controlled release.	[2]
Structure	Amorphous with a porous, flake-like structure in high-efficiency grades.	The porous nature and interstitial spaces can trap drug molecules, contributing to a sustained-release mechanism.	[2]
pH (5% slurry)	7.0 - 8.0	Its slightly alkaline nature contributes to its antacid properties.	[1]

Mechanism of Sustained Release

The sustained release of drugs from **magnesium trisilicate**-based systems is primarily governed by an adsorption-desorption mechanism.



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Caption: Adsorption-desorption mechanism of drug release.

Experimental Protocols

The following protocols are based on methodologies for preparing and evaluating drug adsorbates using **magnesium trisilicate** for controlled release.

Protocol 1: Preparation of a Drug-Magnesium Trisilicate Adsorbate

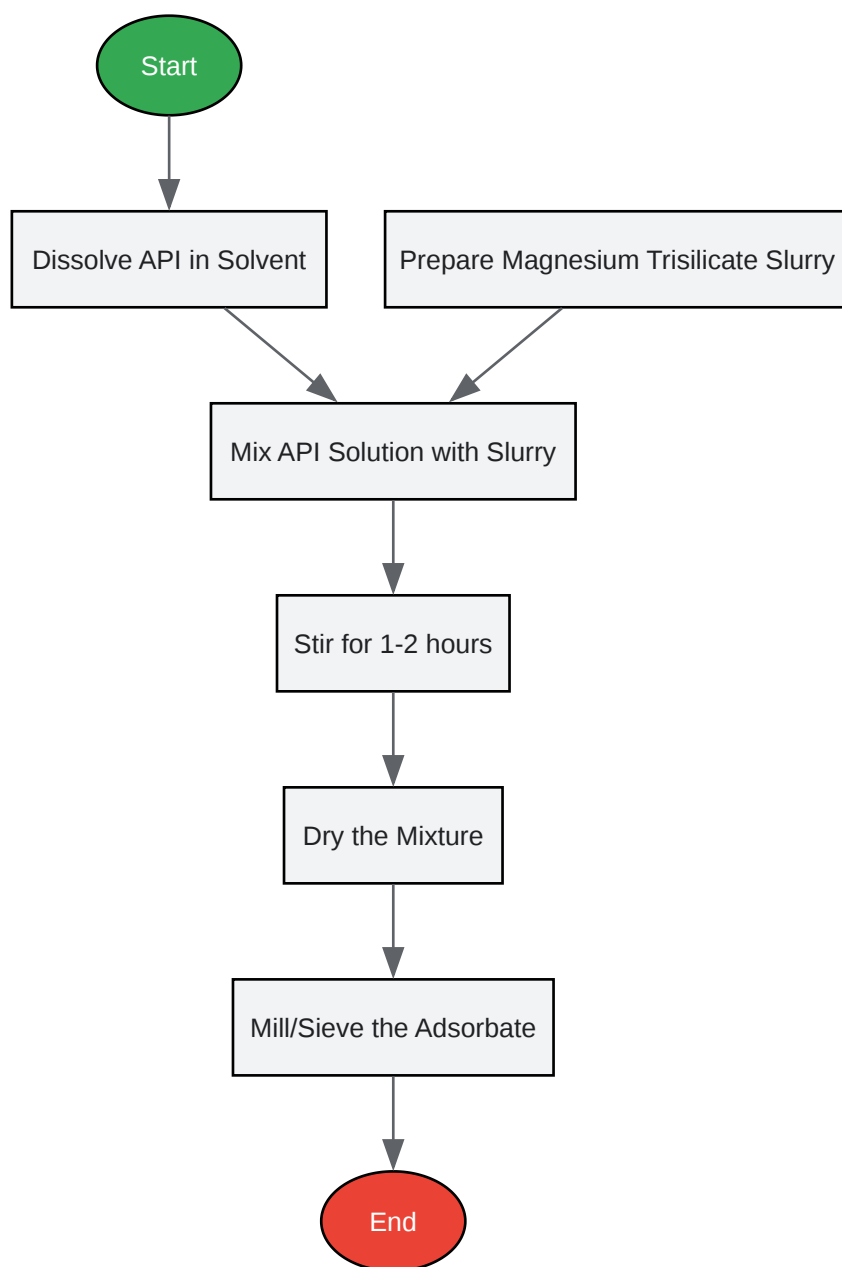
This protocol describes a slurry method for adsorbing a drug onto high surface area **magnesium trisilicate**.

Materials:

- Active Pharmaceutical Ingredient (API)
- High Surface Area **Magnesium Trisilicate** (>400 m²/g)
- Solvent (e.g., water, ethanol, or a hydroalcoholic mixture) in which the API is soluble
- Stirrer/homogenizer
- Drying oven or fluid bed dryer

Procedure:

- Dissolution of API: Dissolve the desired amount of the API in a suitable solvent. The concentration will depend on the solubility of the API.
- Slurry Formation: In a separate vessel, create a slurry of the high surface area **magnesium trisilicate** in the same solvent.
- Adsorption Step: Slowly add the API solution to the **magnesium trisilicate** slurry while continuously stirring. Continue stirring for a predetermined period (e.g., 1-2 hours) to ensure maximum adsorption.
- Drying: Dry the resulting slurry to remove the solvent. This can be achieved using a tray dryer at a controlled temperature (e.g., 50-60°C) or a fluid bed dryer. The endpoint is a free-flowing powder.
- Sizing (Optional): The dried adsorbate can be milled or sieved to achieve a uniform particle size.



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Caption: Workflow for drug-adsorbate preparation.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a standard method for evaluating the release profile of the drug from the **magnesium trisilicate** adsorbate.

Apparatus:

- USP Dissolution Apparatus 2 (Paddle type)
- Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
- UV-Vis Spectrophotometer or HPLC for drug quantification

Procedure:

- Preparation: Fill the dissolution vessels with 900 mL of the desired dissolution medium and maintain the temperature at $37 \pm 0.5^{\circ}\text{C}$.
- Sample Introduction: Accurately weigh an amount of the drug-**magnesium trisilicate** adsorbate equivalent to a single dose of the API and place it in the dissolution vessel.
- Operation: Start the paddle rotation at a specified speed (e.g., 50 rpm).
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the dissolution medium (e.g., 5 mL).
- Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
- Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_{max} or HPLC).
- Calculation: Calculate the cumulative percentage of drug released at each time point.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a model drug (e.g., a weakly acidic NSAID) adsorbed onto high surface area **magnesium trisilicate**. These values are illustrative and would need to be determined experimentally.

Table 1: Formulation Parameters of Drug-**Magnesium Trisilicate** Adsorbates

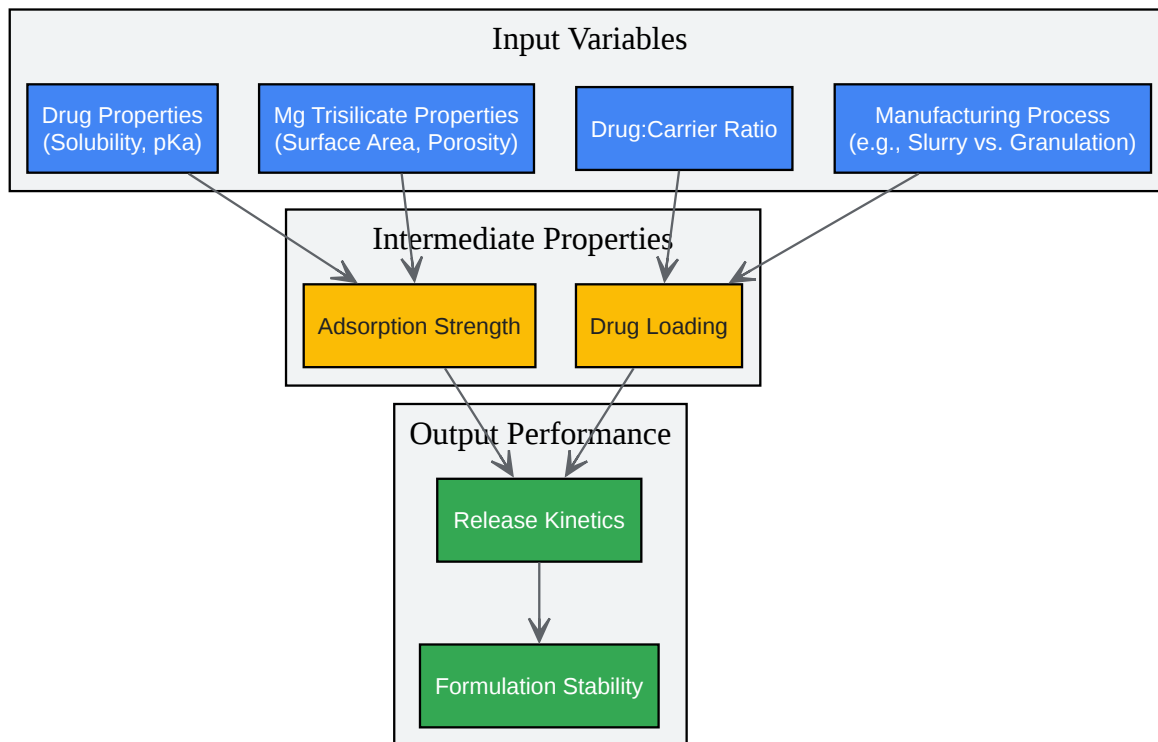
Formulation Code	Drug:Mg Trisilicate Ratio (w/w)	Theoretical Drug Loading (%)	Actual Drug Loading (%)	Encapsulation Efficiency (%)
F1	1:3	25	23.5 ± 1.2	94.0
F2	1:4	20	18.8 ± 0.9	94.0
F3	1:5	16.7	15.2 ± 1.1	91.0

Table 2: In Vitro Drug Release Profile of Different Formulations in pH 6.8 Phosphate Buffer

Time (hours)	Cumulative Drug Release (%) - F1	Cumulative Drug Release (%) - F2	Cumulative Drug Release (%) - F3
1	25.3 ± 2.1	20.1 ± 1.8	15.4 ± 1.5
4	55.8 ± 3.5	48.2 ± 2.9	40.6 ± 2.5
8	78.2 ± 4.1	70.5 ± 3.8	62.1 ± 3.1
12	92.5 ± 3.9	85.3 ± 4.2	78.9 ± 3.7
24	98.7 ± 2.8	95.1 ± 3.3	90.4 ± 4.0

Logical Relationships in Formulation Development

The development of a sustained-release formulation with **magnesium trisilicate** involves considering several interconnected factors.



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Caption: Interplay of factors in formulation development.

Conclusion

Magnesium trisilicate, particularly high surface area grades, holds promise as a carrier for sustained-release drug delivery systems based on an adsorption mechanism.[2] This approach can be utilized to modulate drug release and potentially for applications such as taste-masking. [2][4] Further research is warranted to fully explore its potential as a primary matrix-forming excipient and to establish a broader range of drug-specific formulation and release data. Researchers should focus on characterizing the adsorption and desorption kinetics for specific APIs to optimize the sustained-release profile.

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